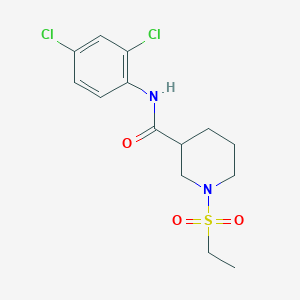![molecular formula C21H30N2O6 B6084558 methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate, also known as JNJ-5207852, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain management, mood regulation, and appetite control. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Mécanisme D'action
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate increases levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Biochemical and Physiological Effects:
methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions. In addition, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate as a research tool is its specificity for the FAAH enzyme, which allows for the selective inhibition of anandamide breakdown. However, one limitation of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate may focus on its potential therapeutic applications in pain management, anxiety, and other conditions. In addition, further studies may explore the anti-inflammatory effects of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate and its potential applications in the treatment of inflammatory conditions. Finally, research may focus on the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 1,2-diaminopropane to form the corresponding diamide. This intermediate is then reacted with methyl 5-oxopentanoate in the presence of triethylamine to form the final product.
Applications De Recherche Scientifique
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is a potent inhibitor of FAAH, with an IC50 value of approximately 15 nM. In vivo studies have demonstrated the ability of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Propriétés
IUPAC Name |
methyl 5-[3-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-27-17-10-16(11-18(12-17)28-2)21(26)22-13-15-6-5-9-23(14-15)19(24)7-4-8-20(25)29-3/h10-12,15H,4-9,13-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCTJPWTKMOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)

![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)